1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
This compound is a derivative of phenethylamine, a class of chemicals that often have psychoactive properties . It contains a thiazole ring, which is a heterocyclic compound with one sulfur atom, one nitrogen atom, and three carbon atoms. The methoxy group (OCH3) and the methyl group (CH3) are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a phenethylamine backbone. The methoxy and methyl groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
As a phenethylamine derivative, this compound might undergo similar reactions, such as oxidation, reduction, and various substitution reactions. The presence of the thiazole ring could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Biological Activity Studies
Synthesis Techniques
Research has focused on synthesizing compounds with thiazole moieties due to their potential biological activities. For example, a study by Uma et al. (2017) discusses the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives, highlighting the versatility of thiazole compounds in chemical synthesis. Such compounds are prepared through condensation reactions and have shown varying degrees of toxicity against bacteria, suggesting their use in antimicrobial studies (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Anticancer and Antimicrobial Applications
Anticancer Activity
The design and synthesis of thiazole derivatives have been explored for their anticancer activities. Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives, testing them against human cancer cell lines, including breast, lung, prostate, and another breast cancer cell line, demonstrating good to moderate activity. This suggests that thiazole derivatives may have potential applications in developing new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methoxyphenethylamine, have been reported to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases are enzymes that play a crucial role in the breakdown of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
This inhibition could result in an increase in the levels of monoamines, such as dopamine, norepinephrine, and serotonin, in the brain .
Biochemical Pathways
Inhibition of this pathway could lead to increased levels of these neurotransmitters, potentially affecting mood and behavior .
Pharmacokinetics
Similar compounds, such as 4-methoxyphenethylamine, are known to be absorbed and distributed throughout the body, metabolized (likely through the liver), and excreted . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.
Result of Action
If this compound acts similarly to 4-methoxyphenethylamine, it may result in increased levels of monoamines in the brain, potentially affecting mood and behavior .
Biochemical Analysis
Biochemical Properties
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, affecting the enzyme’s active sites . This compound also interacts with monoamine oxidase, inhibiting its activity and thereby affecting the deamination of neurotransmitters such as tyramine and tryptamine .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling pathways, including those involved in cell proliferation and apoptosis . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with DNA and RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can have beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . This distribution pattern is crucial for its biological activity, as it determines the local concentration of the compound and its interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific organelles, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications . This localization affects its activity, as it allows the compound to interact with specific biomolecules within these organelles, influencing their function and the overall cellular processes .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.ClH/c1-8(14)12-9(2)15-13(17-12)10-4-6-11(16-3)7-5-10;/h4-8H,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPXQYJRYQCNGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306606-58-5 | |
Record name | 5-Thiazolemethanamine, 2-(4-methoxyphenyl)-α,4-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306606-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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